REACTION_CXSMILES
|
[OH-].[K+].[NH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[SH:10].[K].I[CH2:13][CH2:14]I>C(O)(C)C>[CH2:5]([S:10][C:14]1[CH:13]=[CH:7][CH:8]=[CH:9][C:4]=1[NH2:3])[CH2:6][S:10][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[NH2:3] |f:0.1,^1:10|
|
Name
|
1-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
PTFE
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
88.86 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1)S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
|
Quantity
|
99.71 g
|
Type
|
reactant
|
Smiles
|
ICCI
|
Name
|
resultant suspension
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
was partially dissolved
|
Type
|
ADDITION
|
Details
|
was then added over ca. 0.25 hr
|
Duration
|
0.25 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered hot through Whatman GF/A paper
|
Type
|
WASH
|
Details
|
The filter cake was washed with 100 mL isopropanol
|
Type
|
CUSTOM
|
Details
|
The filtrate crystallized
|
Type
|
TEMPERATURE
|
Details
|
while cooling overnight to room temperature
|
Type
|
CUSTOM
|
Details
|
The crystals were isolated by suction filtration through Whatman #1 paper
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The yellow crystals were dried on a rotary evaporator (1 torr final vacuum, 90° C. water bath)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CSC1=C(N)C=CC=C1)SC1=C(N)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 57.32 g | |
YIELD: PERCENTYIELD | 58.5% | |
YIELD: CALCULATEDPERCENTYIELD | 58.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |